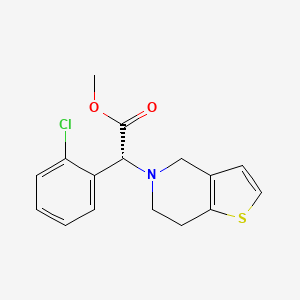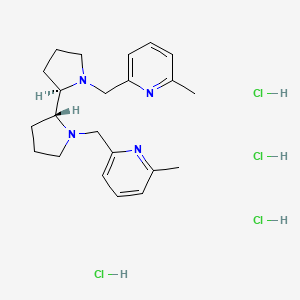![molecular formula C13H13N3O3 B3339752 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid CAS No. 1221722-23-1](/img/structure/B3339752.png)
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Descripción general
Descripción
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid is a complex organic compound featuring a pyrimidine ring substituted with hydroxy, methyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where urea, an aldehyde, and a β-keto ester react under acidic conditions to form a dihydropyrimidine intermediate.
Substitution Reactions: The intermediate undergoes further substitution reactions to introduce the pyridinyl group at the 2-position and the hydroxy group at the 4-position.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety, which can be achieved through a coupling reaction using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group at the 4-position can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative using hydrogenation over a palladium catalyst.
Substitution: The methyl group at the 6-position can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: AlCl₃ (aluminum chloride) as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: 4-Keto-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid.
Reduction: 3-[4-Hydroxy-6-methyl-2-(piperidin-2-yl)pyrimidin-5-yl]propanoic acid.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with pyrimidine derivatives. It may also serve as a ligand in the development of new drugs targeting specific biological pathways.
Medicine
Potential medicinal applications include its use as an anti-inflammatory or anticancer agent. The presence of the pyridinyl and pyrimidine rings suggests it could interact with DNA or proteins involved in cell proliferation.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The pyridinyl and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. This compound may also interfere with nucleic acid functions, affecting processes like DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine: Lacks the propanoic acid moiety, which may reduce its solubility and reactivity.
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]acetic acid: Similar structure but with a shorter carbon chain, potentially affecting its binding affinity and biological activity.
6-Methyl-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid: Lacks the hydroxy group, which may alter its chemical reactivity and interaction with biological targets.
Uniqueness
The unique combination of functional groups in 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid provides a versatile platform for chemical modifications and biological interactions. Its structure allows for multiple points of attachment, making it a valuable compound for drug development and materials science.
Propiedades
IUPAC Name |
3-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-9(5-6-11(17)18)13(19)16-12(15-8)10-4-2-3-7-14-10/h2-4,7H,5-6H2,1H3,(H,17,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZQBIYSLCGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156200 | |
| Record name | 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-23-1 | |
| Record name | 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)
![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)


![5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3339730.png)
![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)

![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)





